An In-depth Technical Guide to the Basic Properties of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride
An In-depth Technical Guide to the Basic Properties of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine is a derivative of the 1H-pyrrolo[2,3-b]pyridine core structure, commonly known as 7-azaindole. This heterocyclic scaffold is of profound interest in medicinal chemistry as it is a bioisostere of indole, found in numerous biologically active molecules.[1][2] The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom creates the pyridine ring in 7-azaindole, altering the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability.[3] These modifications can lead to enhanced pharmacological profiles, making 7-azaindole derivatives attractive candidates for drug development.[1][4]
The compound , 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine, features a primary aminomethyl group at the 5-position. This functional group introduces a key basic center, making the molecule amenable to salt formation, most commonly as a hydrochloride (HCl) salt. Understanding the basic properties of this HCl salt is paramount for its development as a potential therapeutic agent, as these properties govern critical pharmaceutical attributes including solubility, stability, dissolution rate, and bioavailability.[5][6] This guide provides a detailed examination of the core basic properties of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, offering both foundational data and practical methodologies for its characterization.
Physicochemical and Basic Properties
The fundamental characteristic of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is its basicity, which arises from the presence of two key nitrogen atoms: the pyridine nitrogen and the primary amine nitrogen of the methanamine substituent. The hydrochloride salt form indicates that at least one of these basic centers is protonated.
Understanding Basicity: pKa
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity or basicity. For a basic compound, the pKa refers to the acidity of its conjugate acid. A higher pKa value indicates a stronger base. The 7-azaindole core itself is a stronger base than indole, with a reported pKa of 4.59 for the parent scaffold, attributed to the pyridine nitrogen.[3][7] The addition of the aminomethyl group at the 5-position introduces a second, more basic site. The pKa of the aliphatic primary amine is expected to be significantly higher than that of the pyridine nitrogen.
| Property | Value (Parent Scaffold/Predicted) | Significance in Drug Development |
| Chemical Formula | C₈H₁₀N₃Cl (for mono-HCl salt) | Defines molecular weight and elemental composition. |
| Molecular Weight | 183.64 g/mol | Essential for calculating molar concentrations and dosage. |
| pKa of 7-azaindole | 4.59[3][7] | The pyridine nitrogen provides a weakly basic center. |
| Predicted pKa (Aliphatic Amine) | ~9-10 | This stronger basic center is the primary site of protonation and salt formation. Governs solubility at physiological pH. |
| Form | Typically a crystalline solid.[8] | Solid-state properties (polymorphism, crystallinity) affect stability and manufacturing.[9] |
| Solubility | Enhanced in acidic aqueous media. | The hydrochloride salt form is specifically chosen to improve aqueous solubility over the free base.[5][10] |
Table 1: Core Physicochemical Properties and Their Pharmaceutical Relevance.
Experimental Characterization of Basic Properties
Accurate determination of a compound's basic properties is a cornerstone of pre-formulation studies.[11] The following protocols describe standard, self-validating methodologies for characterizing 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for precise pKa determination.[12][13] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution. The pKa is the pH at which the basic functional group is 50% ionized, identified at the half-equivalence point on the titration curve.[14]
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[15]
-
Sample Preparation: Accurately weigh and dissolve 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride in deionized, carbonate-free water to a concentration of approximately 0.01 M.[13] A co-solvent like methanol may be used if solubility is limited, but results must be extrapolated back to aqueous conditions.[13]
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of basic compounds.[15] Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition (e.g., drift < 0.01 pH units/minute).[15]
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. Two inflection points may be observed, corresponding to the two basic centers. The pKa value for each center is determined from the pH at the half-volume point leading up to each equivalence point.[14][16] First and second derivative plots (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence points.[16]
Causality and Validation: The use of standardized buffers ensures the accuracy of the pH measurements. Running a blank titration with only the solvent allows for correction of any background effects.[13] The presence of two distinct equivalence points validates the existence of two titratable basic centers with different pKa values.
Protocol: pH-Solubility Profiling
The basicity of the compound directly dictates its solubility profile as a function of pH. The hydrochloride salt form is intended to enhance solubility in the stomach's acidic environment.[17]
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10).
-
Equilibrium Solubility Measurement: Add an excess amount of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride to vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the samples to remove undissolved solid. Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the logarithm of the measured solubility versus the pH of the buffer. The resulting profile will illustrate the pH range in which the compound is most soluble.
Causality and Validation: In acidic solutions (pH < pKa of the pyridine ring), the compound will be fully protonated and exhibit its highest solubility. As the pH increases past the pKa of the aliphatic amine, the compound will convert to the less soluble free base, causing a sharp decrease in solubility. This predictable behavior validates the relationship between the compound's basicity and its solubility.
Implications for Drug Development
The basic properties of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride are not merely academic data points; they are critical determinants of its viability as a drug candidate.[18]
Formulation and Bioavailability
The primary reason for using a hydrochloride salt is to improve aqueous solubility and dissolution rate compared to the free base.[5] This is particularly important for oral dosage forms. A drug must dissolve in the gastrointestinal fluids before it can be absorbed.[19] The high solubility of the HCl salt in the low pH of the stomach (pH 1-2) facilitates rapid dissolution.
However, a potential challenge arises from the "common ion effect."[20] The high concentration of chloride ions in gastric fluid can suppress the dissolution of a hydrochloride salt, potentially reducing its solubility compared to what would be observed in pure water.[17][20] This necessitates careful formulation design, potentially including excipients that can mitigate this effect.
Stability and Handling
Forming the hydrochloride salt protonates the basic amine centers. This can enhance the chemical stability of the molecule by making the lone pair of electrons on the nitrogen less available for oxidative degradation.[17] Amine hydrochloride salts are often crystalline solids, which are generally more stable and easier to handle and purify during manufacturing than their free base counterparts, which may be oils or amorphous solids.[21]
Salt Selection and Optimization Workflow
The decision to use a hydrochloride salt is part of a broader salt selection process aimed at optimizing the drug's overall properties.[5] The basicity of the parent molecule is the starting point for this workflow.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Formulation: The Key to Successful Pharmaceutical Innovation [adragos-pharma.com]
- 7. researchgate.net [researchgate.net]
- 8. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. youtube.com [youtube.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. scispace.com [scispace.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Pharmaceutical Formulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. sofpromed.com [sofpromed.com]
- 20. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. theses.gla.ac.uk [theses.gla.ac.uk]
